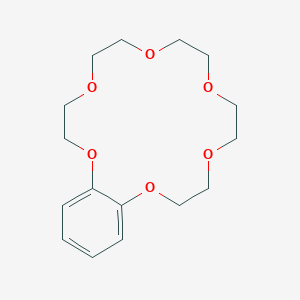

Benzo-18-crown 6-Ether

Description

The exact mass of the compound Benzo-18-crown-6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(22),18,20-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h1-4H,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHXKRFDFROER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=CC=CC=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878074 | |

| Record name | B18C6-BENZO CROWN ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14098-24-9 | |

| Record name | Benzo-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B18C6-BENZO CROWN ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Benzo-18-Crown-6-Ether

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for benzo-18-crown-6-ether, a significant macrocyclic polyether in supramolecular chemistry and various industrial applications. The primary focus is on a robust and widely cited two-step synthetic route, commencing with the synthesis of the precursor, dibenzo-18-crown-6, via a templated Williamson ether synthesis. Subsequently, the guide details the catalytic hydrogenation of the dibenzo- precursor to yield the target benzo-18-crown-6. A critical analysis of reaction mechanisms, optimization of experimental parameters, and causality behind procedural choices are presented. Furthermore, this guide furnishes detailed, field-proven protocols for the purification of the final product, ensuring high purity essential for research, and drug development applications. Safety considerations for handling the requisite reagents are also integrated throughout the document.

Introduction: The Significance of Benzo-18-Crown-6

Crown ethers, discovered by Charles Pedersen, are a class of macrocyclic ligands renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[1] Benzo-18-crown-6, characterized by the fusion of a benzene ring to the 18-crown-6 macrocycle, possesses a unique combination of rigidity from the aromatic moiety and flexibility from the polyether loop. This structural feature modulates its complexation behavior, making it a valuable tool in phase-transfer catalysis, ion-selective electrodes, and as a building block for more complex supramolecular structures.[2] This guide will elucidate the practical synthesis and purification of this important molecule, providing researchers with the necessary knowledge to produce it in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The most common and reliable route to benzo-18-crown-6 involves a two-step process. First, dibenzo-18-crown-6 is synthesized, which is then subjected to partial hydrogenation.

Part I: Synthesis of Dibenzo-18-Crown-6 Precursor

The synthesis of dibenzo-18-crown-6 is a classic example of the Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.[3] In this case, the disodium or dipotassium salt of catechol acts as the nucleophile, reacting with a dihalo derivative of tetraethylene glycol.

Mechanism and the "Template Effect":

The causality behind the successful cyclization in high yield lies in the "template effect." The alkali metal cation (Na⁺ or K⁺) plays a crucial role in pre-organizing the acyclic polyether intermediate around itself, thus favoring the intramolecular cyclization over intermolecular polymerization.[4] The choice of cation is critical; its ionic radius should match the cavity size of the target crown ether. For 18-membered rings, potassium ions are particularly effective.

Diagram 1: Synthesis of Dibenzo-18-Crown-6

Caption: Williamson ether synthesis of dibenzo-18-crown-6.

Experimental Protocol: Synthesis of Dibenzo-18-Crown-6 [4]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Catechol | 2.0 | 110.11 | 330 g |

| Sodium Hydroxide | 4.1 | 40.00 | 244 g |

| bis(2-chloroethyl) ether | 1.0 | 143.01 | 222 g |

| n-Butanol | - | 74.12 | 2.15 L |

Procedure:

-

Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 330 g of catechol and 2 L of n-butanol.

-

Base Addition (Step 1): With stirring, add 122 g of sodium hydroxide pellets. The mixture will heat up.

-

Heating to Reflux: Heat the mixture rapidly to reflux (approx. 115°C).

-

Addition of Alkyl Halide: In the addition funnel, prepare a solution of 222 g of bis(2-chloroethyl) ether in 150 mL of n-butanol. Add this solution dropwise to the refluxing mixture over 2 hours.

-

Continued Reflux: After the addition is complete, continue to reflux and stir the mixture for an additional hour.

-

Base Addition (Step 2): Cool the mixture to 90°C and add the remaining 122 g of sodium hydroxide pellets.

-

Final Reflux: Heat the mixture back to reflux and stir for another 2 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture. The product will precipitate. Filter the solid and wash with water to remove inorganic salts, followed by a wash with methanol to remove unreacted catechol.

-

Recrystallization: The crude dibenzo-18-crown-6 can be purified by recrystallization from a suitable solvent like toluene or acetone to yield a white crystalline solid.

Part II: Partial Hydrogenation to Benzo-18-Crown-6

The conversion of dibenzo-18-crown-6 to benzo-18-crown-6 is achieved through catalytic hydrogenation. This step is challenging as the reaction can proceed to form the fully saturated dicyclohexyl-18-crown-6.[5] Achieving partial hydrogenation requires careful control of reaction conditions.

Catalyst and Conditions:

Ruthenium on alumina (Ru/Al₂O₃) is a commonly used catalyst for the hydrogenation of aromatic rings.[5] The selectivity towards the mono-hydrogenated product (benzo-18-crown-6) over the fully hydrogenated product (dicyclohexyl-18-crown-6) is influenced by factors such as hydrogen pressure, temperature, reaction time, and catalyst loading.

Diagram 2: Hydrogenation Pathway

Caption: Hydrogenation of dibenzo-18-crown-6.

Experimental Protocol: Hydrogenation of Dibenzo-18-Crown-6 [4]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| Dibenzo-18-crown-6 | 1.0 | 360.40 | 125 g |

| 5% Ruthenium on Alumina | - | - | 12.5 g |

| n-Butanol | - | 74.12 | 500 mL |

| Hydrogen Gas | - | 2.02 | ~70 atm |

Procedure:

-

Reactor Charging: In a 1-liter stainless-steel autoclave, charge 125 g of dibenzo-18-crown-6, 500 mL of n-butanol, and 12.5 g of 5% ruthenium on alumina catalyst.

-

Inerting and Pressurizing: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to approximately 70 atm (1000 p.s.i.).

-

Hydrogenation: Heat the mixture to 100°C with stirring. The progress of the reaction can be monitored by the uptake of hydrogen. To favor the formation of benzo-18-crown-6, the reaction should be stopped after the theoretical amount of hydrogen for mono-hydrogenation has been consumed. This requires careful monitoring.

-

Cooling and Depressurizing: Once the desired hydrogen uptake is achieved, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst is pyrophoric and should be handled with care.

-

Solvent Removal: Remove the n-butanol from the filtrate using a rotary evaporator. The resulting residue will be a mixture of benzo-18-crown-6, unreacted dibenzo-18-crown-6, and some dicyclohexyl-18-crown-6.

Purification of Benzo-18-Crown-6

The crude product from the hydrogenation step is a mixture. Purification is critical to isolate the desired benzo-18-crown-6. A combination of column chromatography and recrystallization is often effective.

Purification Strategy:

The three components (dibenzo-, benzo-, and dicyclohexyl-18-crown-6) have different polarities. Dibenzo-18-crown-6 is the most aromatic and generally the least polar on silica gel, while dicyclohexyl-18-crown-6 is the most aliphatic and typically more polar. Benzo-18-crown-6 will have an intermediate polarity. This difference allows for separation by column chromatography.

Diagram 3: Purification Workflow

Caption: Purification workflow for benzo-18-crown-6.

Experimental Protocol: Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For instance, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate.

-

Procedure:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it.

-

Load the dried sample onto the top of a prepared silica gel column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain.[1]

-

-

-

Fraction Analysis and Consolidation:

-

Identify the fractions containing pure benzo-18-crown-6 (which should elute between the dibenzo- and dicyclohexyl- derivatives).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

The solid obtained from chromatography can be further purified by recrystallization. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, may be effective.

-

Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized benzo-18-crown-6 should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the carbons adjacent to the aromatic ring, and the protons of the ethylene glycol units.[6]

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry: This will confirm the molecular weight of the compound.

-

Infrared Spectroscopy: The IR spectrum will show characteristic C-O-C ether stretches and aromatic C-H and C=C stretches.[6]

Safety and Handling

-

Catechol: Is toxic if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and is suspected of causing genetic defects. Always handle catechol in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

bis(2-chloroethyl) ether: Is a hazardous substance and should be handled with care in a fume hood.

-

Sodium Hydroxide and Potassium Hydroxide: Are corrosive and should be handled with appropriate PPE.

-

Hydrogenation: Should be performed in a properly rated high-pressure reactor by trained personnel. The catalyst can be pyrophoric after the reaction and should be handled under an inert atmosphere or wetted with water to prevent ignition.

Conclusion

The synthesis of benzo-18-crown-6 is a multi-step process that requires careful control of reaction conditions, particularly during the hydrogenation step, to achieve a good yield of the desired product. The purification of the final product from its precursor and byproduct is a critical step that relies on the principles of chromatography and recrystallization. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize and purify high-purity benzo-18-crown-6 for their scientific endeavors.

References

- Pedersen, C. J. (1972). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. Organic Syntheses, 52, 66. doi:10.15227/orgsyn.052.0066

- Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.

- Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry.

- Suryawanshi, Y. R., Chakraborty, M., Jauhari, S., Mukhopadhyay, S., Shenoy, K. T., & Sen, D. (2015). Selective Hydrogenation of Dibenzo-18-crown-6 ether over Highly Active Monodisperse Ru/γ-Al2O3 Nanocatalyst.

- Ashby, J., Hull, R., Cooper, M. J., & Ramage, E. M. (1974). A Modified Synthesis of Dibenzo-18-Crown-6-Polyether and Related Macrocycles.

- Fisher Scientific. (2021).

-

PubChem. (n.d.). Benzo-18-crown 6-Ether. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzo-18-crown-6. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. santaisci.com [santaisci.com]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzo-18-crown-6(14098-24-9) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C16H24O6 | CID 585779 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate Dance of Host and Guest: A Technical Guide to Cation Complexation by Benzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the fundamental mechanisms governing the selective binding of cations by Benzo-18-crown-6 (B18C6), a cornerstone of supramolecular chemistry. As a senior application scientist, the aim is to move beyond a simple recitation of facts and provide a nuanced understanding of the forces at play, the experimental rationale, and the practical implications for fields like drug delivery and selective ion transport.

The Supramolecular Handshake: Understanding the Fundamentals of Benzo-18-crown-6 Complexation

At its core, the interaction between Benzo-18-crown-6 and a cation is a classic example of "host-guest" chemistry.[1][2] The crown ether, with its pre-organized cavity lined with electronegative oxygen atoms, acts as the "host," while the positively charged cation is the "guest." The stability of the resulting complex is a delicate interplay of multiple factors.

The primary driving force for complexation is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether.[3] The 18-membered ring of B18C6, with its six oxygen atoms, creates a hydrophilic cavity that is ideally sized to accommodate specific cations.

However, the introduction of the benzo group significantly modulates the binding properties compared to its simpler counterpart, 18-crown-6 (18C6). The electron-withdrawing nature of the aromatic ring reduces the electron density on the adjacent oxygen atoms, leading to generally weaker binding affinities for B18C6 compared to 18C6.[3] This electronic effect, combined with the increased rigidity imparted by the benzo group, plays a crucial role in the selectivity of B18C6.[3]

The "Best-Fit" Principle: Cation Size and Cavity Compatibility

The principle of "like-fits-like" is paramount in crown ether chemistry. The cavity diameter of 18-crown-6 derivatives is approximately 2.6-3.2 Å, which closely matches the ionic diameter of the potassium ion (K⁺, ~2.76 Å). This size complementarity is a major reason for the high affinity and selectivity of B18C6 for K⁺ over other alkali metal cations like Na⁺ (ionic diameter ~2.04 Å) and Cs⁺ (ionic diameter ~3.34 Å).[3][4] While smaller cations can bind, they tend to "rattle" within the cavity, leading to a less stable complex. Conversely, larger cations are too big to fit comfortably, resulting in weaker interactions.

The Energetics of Interaction: A Thermodynamic Perspective

The formation of a cation-B18C6 complex is governed by thermodynamic principles. The stability of the complex is quantified by the stability constant (log K), with a higher value indicating a more stable complex. The overall free energy change (ΔG) of complexation is a function of both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): The complexation of B18C6 with cations is typically an enthalpy-driven process, characterized by a negative ΔH value.[3] This indicates that the formation of ion-dipole bonds between the cation and the ether oxygens is an exothermic process, releasing energy and contributing to the stability of the complex.

-

Entropy (ΔS): The entropy change upon complexation is generally unfavorable (negative ΔS).[3] This is because the formation of a single, more ordered complex from a free crown ether and a solvated cation leads to a decrease in the overall disorder of the system.

The balance between these enthalpic and entropic contributions determines the overall stability of the complex.

The Art of Measurement: Key Experimental Techniques for Studying Complexation

To truly understand the mechanism of cation complexation, a multi-faceted experimental approach is necessary. Each technique provides a unique piece of the puzzle, from determining binding affinity to elucidating the three-dimensional structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Binding Event

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[5][6][7] By monitoring the chemical shifts of the protons on the B18C6 molecule upon titration with a cation, one can determine the binding constant and stoichiometry of the complex.

-

Preparation of Stock Solutions: Prepare a stock solution of Benzo-18-crown-6 (e.g., 1 mM) in a suitable deuterated solvent (e.g., deuterated methanol). Prepare a stock solution of the cation salt (e.g., KCl) of a much higher concentration (e.g., 50 mM) in the same solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the B18C6 solution alone. This will serve as the reference (0 equivalents of cation).

-

Titration: Add small aliquots of the cation stock solution to the B18C6 solution in the NMR tube. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the changes in the chemical shifts of the B18C6 protons. The protons closest to the binding cavity will experience the most significant shifts. Plot the change in chemical shift (Δδ) against the molar ratio of cation to B18C6.

-

Binding Constant Determination: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) to calculate the association constant (Ka).

Causality Behind the Choices:

-

Deuterated Solvent: Using a deuterated solvent is essential to avoid a large solvent signal that would obscure the signals from the analyte.

-

High Cation Concentration: A significantly higher concentration of the cation stock solution ensures that the addition of small volumes does not significantly dilute the B18C6 concentration.

-

Monitoring Chemical Shifts: The change in the electronic environment of the B18C6 protons upon cation binding directly affects their resonance frequencies, providing a sensitive probe for the complexation event.

Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

ITC is the gold standard for directly measuring the thermodynamic parameters of a binding interaction. It measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

-

Sample Preparation: Prepare a solution of Benzo-18-crown-6 in the desired buffer or solvent in the sample cell. Prepare a solution of the cation salt at a higher concentration in the same buffer/solvent in the injection syringe.

-

Instrument Setup: Equilibrate the instrument to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the cation solution into the B18C6 solution.

-

Data Acquisition: The instrument measures the heat change associated with each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of cation to B18C6. Fit the data to a suitable binding model to extract the thermodynamic parameters.

Self-Validating System: The stoichiometry (n) obtained from the ITC experiment should ideally be close to 1 for a 1:1 complex. A significant deviation from this value may indicate issues with sample concentration, purity, or the presence of more complex binding equilibria.

X-ray Crystallography: Visualizing the Complex in Three Dimensions

X-ray crystallography provides unparalleled insight into the solid-state structure of the B18C6-cation complex.[8] By determining the precise atomic coordinates, it is possible to visualize the coordination of the cation by the oxygen atoms of the crown ether, the conformation of the crown ether ring, and the role of counter-ions and solvent molecules in the crystal lattice.

-

Crystal Growth: Grow single crystals of the Benzo-18-crown-6-cation complex. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map. Build and refine the atomic model against the experimental data.

Authoritative Grounding: The final refined crystal structure should have low R-factors and good overall geometry, as validated by crystallographic software. This provides a high-confidence model of the complex's solid-state conformation.

Key Factors Influencing Cation Complexation by Benzo-18-crown-6

The binding of a cation by B18C6 is not solely determined by the size of the cation. Several other factors play a critical role in modulating the affinity and selectivity of the interaction.

The Solvent Effect: A Competitive Landscape

The nature of the solvent has a profound impact on the stability of the B18C6-cation complex.[1][9][10] In polar, protic solvents like water and methanol, the cation is strongly solvated. For complexation to occur, the crown ether must compete with the solvent molecules to coordinate the cation. This desolvation of the cation requires an energetic penalty, which can significantly reduce the observed binding affinity. In contrast, in less polar, aprotic solvents, the cation is less strongly solvated, leading to more favorable complexation with the crown ether.

The Counter-Anion: An Often-Overlooked Partner

The counter-anion associated with the cation can also influence the complexation process. In some cases, the anion can form a tight ion pair with the cation, which can hinder the ability of the crown ether to encapsulate the cation. In other instances, the anion can participate in the coordination of the complex, forming a "sandwiched" or "capped" structure.

Quantitative Insights: Binding Constants and Thermodynamic Parameters

The following tables summarize representative stability constants (log K) and thermodynamic parameters for the complexation of various cations with Benzo-18-crown-6 in methanol.

Table 1: Stability Constants (log K) for 1:1 Complexes of Benzo-18-crown-6 with Alkali Metal Cations in Methanol at 25°C

| Cation | Ionic Radius (Å) | log K |

| Li⁺ | 0.76 | 2.70[3] |

| Na⁺ | 1.02 | 4.08[3] |

| K⁺ | 1.38 | 5.00[3] |

| Rb⁺ | 1.52 | 4.60 |

| Cs⁺ | 1.67 | 3.90 |

Table 2: Thermodynamic Parameters for the Complexation of K⁺ with Benzo-18-crown-6 in Methanol at 25°C

| Parameter | Value |

| ΔG (kJ/mol) | -28.5 |

| ΔH (kJ/mol) | -45.2 |

| TΔS (kJ/mol) | -16.7 |

Visualizing the Mechanism: Diagrams and Workflows

The Complexation Process

Caption: The formation of the Benzo-18-crown-6 cation complex.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for studying cation complexation.

Applications in Drug Development and Beyond

The ability of Benzo-18-crown-6 and its derivatives to selectively bind cations has significant implications for drug development. They can be used as:

-

Ionophores: To facilitate the transport of ions across biological membranes.

-

Drug Delivery Vehicles: To encapsulate and transport drug molecules that contain a cationic moiety.

-

Sensors: For the selective detection of biologically important cations.

The principles outlined in this guide provide a solid foundation for the rational design of new crown ether-based systems with tailored binding properties for specific applications in medicine and biotechnology.

References

-

Nasri F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. 2022; 10(4):263-272. [Link]

-

Shope B, Magers DB. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural chemistry. 2022; 34: 713-722. [Link]

-

Shope B, Magers DB. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural Chemistry. 2022; 34(2):713-722. [Link]

-

Kim, H., et al. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 33(8), 2581-2586. [Link]

-

Shope B, Magers DB. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural chemistry. 2022; 34: 713-722. [Link]

-

Enders, M., et al. Synthesis, X-ray single-crystal structure determination, and magnetic properties of 11]crown-6) salts containing well-ordered fulleride trianions C60(3-). Chemistry. 2009;15(13):3261-7. [Link]

-

Ghasemi, J., et al. Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies. 2019; 7(3): 1084-1091. [Link]

-

Nasri F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. 2022; 10(4):263-272. [Link]

-

Rounaghi, G. H., et al. Solvents Influence On Thermodynamics Of Complexation Between Dibenzo 18-Crown-6 With Tl+, Cs+ And Uo22+ Cations In Pure Acetonitrile, Pure Dimethylesulfoxide And Acetonitrile-Dimethylesulfoxide Binary Mixtures By Conductometric Method. ResearchGate. [Link]

Sources

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. sid.ir [sid.ir]

- 3. benchchem.com [benchchem.com]

- 4. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6 | NSF Public Access Repository [par.nsf.gov]

- 8. Synthesis, X-ray single-crystal structure determination, and magnetic properties of [Rb(benzo[18]crown-6)](+) salts containing well-ordered fulleride trianions C60(3-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of Benzo-18-Crown-6-Ether in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of benzo-18-crown-6-ether, a significant macrocyclic polyether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available qualitative and analogous quantitative data, and offers detailed experimental protocols for solubility determination.

Executive Summary

Benzo-18-crown-6-ether, a derivative of the parent 18-crown-6, exhibits a unique solubility profile critical to its applications in phase-transfer catalysis, ion sensing, and the solubilization of inorganic salts in non-polar media. Its structure, featuring a hydrophobic benzene ring fused to the hydrophilic polyether macrocycle, dictates its interactions with various organic solvents. This guide elucidates the principles governing this solubility and provides practical methodologies for its quantification.

The Structural Basis of Benzo-18-Crown-6-Ether's Solubility

The solubility of benzo-18-crown-6-ether is a direct consequence of its distinct molecular architecture. The molecule consists of two primary domains:

-

The Hydrophilic Polyether Cavity: The core of the molecule is an 18-member ring containing six oxygen atoms. These oxygen atoms, with their lone pairs of electrons, create a polar, electron-rich interior capable of coordinating with cations. This hydrophilic cavity is the basis for the crown ether's ability to complex with metal ions.

-

The Lipophilic Exterior: The outer surface of the crown ether is dominated by ethylene bridges and, crucially, a benzene ring. This benzo group significantly increases the lipophilicity and aromatic character of the molecule compared to its non-benzannulated counterpart, 18-crown-6. This non-polar exterior facilitates dissolution in organic solvents.[1]

This dual nature allows benzo-18-crown-6-ether to act as a phase-transfer agent, encapsulating a cation within its hydrophilic core while the lipophilic exterior allows the entire complex to dissolve in organic media.

Caption: Molecular structure of Benzo-18-crown-6-ether.

Factors Influencing Solubility

The dissolution of benzo-18-crown-6-ether in an organic solvent is a complex interplay of several factors. Understanding these is crucial for predicting its behavior in various experimental settings.

Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Benzo-18-crown-6-ether, with its significant non-polar surface area, generally shows good solubility in solvents of low to moderate polarity.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective at solvating the crown ether.[2] These solvents can interact favorably with the ether oxygens.

-

Chlorinated Solvents: Dichloromethane and chloroform are excellent solvents for benzo-18-crown-6-ether, owing to their ability to interact with the aromatic ring and the ether linkages.[2]

-

Ethers and Esters: Solvents such as diethyl ether, tetrahydrofuran (THF), and ethyl acetate also demonstrate good solvating power.[2]

-

Alcohols: While soluble in alcohols like methanol and ethanol, the presence of the hydroxyl group can lead to hydrogen bonding interactions that may influence the solubility compared to aprotic solvents of similar polarity.

-

Non-Polar Solvents: In highly non-polar solvents like hexane and cyclohexane, the solubility is expected to be lower. The energy required to overcome the crystal lattice energy of the solid crown ether may not be sufficiently compensated by the weak van der Waals interactions with these solvents.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The additional kinetic energy at higher temperatures facilitates the disruption of the crystal lattice of the benzo-18-crown-6-ether.

Presence of Cations

A unique aspect of crown ether solubility is the influence of cations that fit within the hydrophilic cavity. The formation of a host-guest complex with a metal ion can significantly alter the solubility profile of the crown ether. For instance, the complexation of benzo-18-crown-6-ether with potassium ions can enhance the solubility of potassium salts in non-polar organic solvents.[5] The stability of these complexes is dependent on the relative sizes of the cation and the crown ether cavity.

Caption: Cation complexation enhances solubility.

Quantitative Solubility Data

Table 1: Qualitative and Analogous Solubility Data

| Solvent | Qualitative Solubility of Benzo-18-crown-6 | Notes |

| Chloroform | Soluble[2] | A common solvent for reactions involving this crown ether. |

| Dichloromethane | Soluble[2] | Similar to chloroform, widely used. |

| Ethyl Acetate | Soluble[2] | A moderately polar solvent showing good compatibility. |

| Acetone | Soluble[2] | A polar aprotic solvent that effectively dissolves the crown ether. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | A highly polar aprotic solvent, expected to be a very good solvent. |

| Methanol | Soluble | A polar protic solvent. |

| Ethanol | Soluble | Similar to methanol. |

| Tetrahydrofuran (THF) | Soluble | A cyclic ether that is a good solvent for many crown ethers. |

| Toluene | Soluble | A non-polar aromatic solvent. |

| Hexane | Sparingly Soluble | A non-polar aliphatic solvent. |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility is recommended.

For the related compound, dibenzo-18-crown-6, it is noted to be soluble in organic solvents such as dioxane, chloroform, and benzene, and slightly soluble in ethanol.[1][4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many applications. Two well-established methods, Gravimetric Analysis and UV-Vis Spectrophotometry, are detailed below.

Gravimetric Method

This classical method provides a direct and highly accurate measurement of solubility. It relies on the preparation of a saturated solution and the subsequent determination of the mass of the dissolved solute.[3][6]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of benzo-18-crown-6-ether to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the crown ether.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved benzo-18-crown-6-ether by subtracting the initial weight of the empty container.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Caption: Workflow for the gravimetric method.

UV-Vis Spectrophotometry Method

This method is particularly suitable for aromatic compounds like benzo-18-crown-6-ether, which exhibit a characteristic UV absorbance. It is a faster method than gravimetry but requires the establishment of a standard calibration curve.[7][8]

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of benzo-18-crown-6-ether of known concentrations in the desired organic solvent.

-

Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Collect and filter a sample of the supernatant as described in the gravimetric method (Step 2).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Caption: Workflow for the UV-Vis spectrophotometry method.

Conclusion

The solubility of benzo-18-crown-6-ether in organic solvents is a multifaceted property governed by its unique molecular structure, the nature of the solvent, temperature, and the presence of complexable cations. While qualitative data indicates good solubility in a range of common organic solvents, for applications requiring precise concentrations, experimental determination is essential. The gravimetric and UV-Vis spectrophotometry methods outlined in this guide provide robust and reliable means for quantifying the solubility of this important macrocyclic compound.

References

-

PubMed. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

-

BioCrick. (n.d.). Benzo-18-crown-6 ether | CAS:14098-24-9. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

International Journal of Chemical Studies. (2019, June 20). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibenzo-18-crown-6. Retrieved from [Link]

-

Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The effect of 18-crown-6 on the solubility and thermodynamic parameters of Li2CO3, Na2CO3, NaCl, CH3COONa and KCl in methanol and ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). The effect of 18-crown-6 on the solubility and thermodynamic parameters of Li2CO3, Na2CO3, NaCl, CH3COONa and KCl in methanol and ethanol. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

UCT Prague. (n.d.). Liquid chromatography - absorption spectrophotometry of a mixture of aromatic compounds. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis, X-ray diffraction and optical spectral study of benzo-18-crown-6 containing monoazo dyes. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 18-Crown-6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]

-

Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of large crown ethers in supercritical carbon dioxide. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Direct synthetic routes to functionalised crown ethers. Retrieved from [Link]

Sources

- 1. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 2. Benzo-18-crown-6 ether | CAS:14098-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

Introduction: Situating Benzo-18-crown-6 in Supramolecular Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of Benzo-18-crown-6

The advent of crown ethers, initiated by the seminal work of Charles J. Pedersen, marked a paradigm shift in chemistry, giving rise to the field of "host-guest" chemistry.[1][2] These macrocyclic polyethers, characterized by a hydrophobic exterior and a hydrophilic cavity lined with oxygen atoms, exhibit a remarkable ability to selectively bind cations.[1][2] Benzo-18-crown-6 (B18C6), a prominent member of this class, is distinguished by the fusion of a benzene ring to the 18-membered polyether macrocycle. This structural modification imparts a greater degree of rigidity and alters the electronic properties of the ether oxygens compared to its parent compound, 18-crown-6.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to explore the underlying structural and electronic factors that govern the behavior of B18C6. We will delve into its synthesis, physical characteristics, complexation thermodynamics, and key experimental methodologies, providing the field-proven insights necessary for its effective application in areas ranging from analytical chemistry to the design of advanced therapeutic systems.

Molecular Architecture and Synthesis

The defining feature of Benzo-18-crown-6 is the juxtaposition of the flexible hexaoxacyclooctadecane ring and the rigid catechol-derived benzene moiety. Its formal IUPAC name is 2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine.[4][5] The presence of the benzo group reduces the overall conformational flexibility of the macrocycle compared to 18-crown-6, which has significant implications for its binding selectivity and kinetics.[3]

Caption: Molecular Structure of Benzo-18-crown-6 (C₁₆H₂₄O₆).

Synthetically, B18C6 is accessible through variations of the Williamson ether synthesis. A common and effective route involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base like sodium hydroxide.[6] The templating effect of the alkali metal cation (e.g., Na⁺ or K⁺) is believed to be crucial for facilitating the high-yield cyclization of the 18-membered ring.[6]

Core Physical Properties

The physical state and solubility of B18C6 are critical parameters for its application in experimental settings. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₆ | [5] |

| Molecular Weight | 312.36 g/mol | [5][7] |

| Appearance | White to off-white or pale yellow crystalline powder | [4][8][9][10] |

| Melting Point | 39.0 - 50.0 °C (Range varies with purity) | [4][7][8][9][10] |

| Boiling Point | Decomposes before boiling | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [11] |

The melting point of B18C6 is notably higher than that of the parent 18-crown-6 (37-40 °C), a difference attributable to the increased rigidity and potential for π–π stacking interactions imparted by the benzo group.[12][13] Its solubility in a range of organic solvents makes it a versatile tool, particularly for applications requiring the dissolution of inorganic salts in nonpolar media.[11]

Chemical Properties and Cation Complexation

The chemistry of B18C6 is dominated by the Lewis basic character of its six ether oxygen atoms, which enables its primary function: the complexation of cations.

Host-Guest Chemistry: The Mechanism of Binding

B18C6 functions as a "host" molecule, encapsulating a "guest" cation within its central, electron-rich cavity.[1] This interaction is a result of ion-dipole forces between the positive charge of the cation and the lone pairs of electrons on the oxygen atoms. For a stable complex to form, there must be a favorable complementarity between the size of the cation and the cavity of the crown ether. The cavity of 18-membered crown ethers is ideally suited for the potassium ion (K⁺), but B18C6 also forms stable complexes with a variety of other metal ions.[3][12]

The stability of these complexes is influenced by several factors:

-

Cation Size: The fit between the ionic radius of the cation and the cavity size of the crown.

-

Solvent: The crown ether must compete with solvent molecules for coordination to the cation. In solvents with high donicity (e.g., water, DMSO), the solvation energy of the bare cation is high, which can weaken the crown-cation complex.[1] Consequently, complex stability often increases as the solvent becomes less polar.[14]

-

Ligand Structure: The benzo group makes B18C6 more rigid and less basic than 18-crown-6, which can alter its binding preferences. For instance, while 18-crown-6 strongly prefers K⁺ over Ba²⁺ in methanol, dibenzo-18-crown-6 shows the opposite preference, binding K⁺ more strongly.[1]

Caption: Host-Guest complexation of a potassium ion by B18C6.

Binding Constants and Selectivity

The strength of the host-guest interaction is quantified by the stability constant (K_f) or its logarithm (log K_f). Below is a summary of reported stability constants for B18C6 with various cations.

| Cation | Solvent System | Log K_f | Temperature | Source(s) |

| NH₄⁺ | Methanol-Water | 1.63 | N/A | [15] |

| Co²⁺ | 10% MeOH-Water | 1.53 | 308.15 K | [14] |

| Co²⁺ | 50% MeOH-Water | 1.47 | 308.15 K | [14] |

| Ni²⁺ | 10% MeOH-Water | 1.25 | 308.15 K | [14] |

| Ni²⁺ | 50% MeOH-Water | 1.34 | 308.15 K | [14] |

| Zn²⁺ | 10% MeOH-Water | 0.81 | 308.15 K | [14] |

| Zn²⁺ | 50% MeOH-Water | 1.39 | 308.15 K | [14] |

| Ce³⁺ | Acetonitrile | 3.51 | 25 °C | [16] |

| Sr²⁺ | Acetonitrile | 4.81 | 25 °C | [16] |

| UO₂²⁺ | Acetonitrile | > 6 | 25 °C | [16] |

Note: Stability constants are highly dependent on experimental conditions, particularly the solvent composition and temperature.

Conductometric studies in methanol-water mixtures show the stability order for divalent cations to be Co(II) > Ni(II) > Zn(II).[14] The stability of these complexes generally increases with a higher proportion of the organic solvent (methanol), underscoring the critical role of desolvation in the complexation process.[14]

Reactivity of the Aromatic Ring

The fused benzene ring is not merely a passive structural element; it is a site for chemical modification. It can undergo electrophilic aromatic substitution reactions, such as nitration to form 4'-nitrobenzo-18-crown-6.[17] This nitro derivative can then be reduced to 4'-aminobenzo-18-crown-6, which serves as a versatile precursor for attaching other functional groups, chromophores, or polymerizable units, thereby creating more complex and functional molecular systems.[17]

Spectroscopic and Analytical Characterization

The structure and binding behavior of B18C6 can be readily probed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra provide distinct signals for the aromatic protons and the protons of the ethyleneoxy units.[18] Upon complexation with a cation, these signals, particularly those of the polyether ring, often exhibit changes in their chemical shifts, providing direct evidence of the binding event. ¹³C NMR similarly shows characteristic peaks for the aromatic and aliphatic carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by strong C-O-C stretching vibrations of the ether linkages. Changes in the position and shape of these bands can also indicate cation complexation.

-

UV-Visible (UV-Vis) Spectroscopy: The benzo group acts as a chromophore, giving B18C6 a distinct UV absorption profile. This property is particularly useful when studying functionalized derivatives where the chromophore is altered or when using spectroscopic titration methods to determine binding constants.[19]

Key Experimental Protocols

Protocol 1: Determination of Stability Constant (K_f) via Conductometric Titration

This protocol is based on the principle that the molar conductivity of a solution of a metal salt changes upon complexation of the metal ion by a neutral ligand like B18C6.[14][16] The complexed ion typically has a different mobility than the solvated ion, leading to a measurable change in the overall conductance.[14]

Methodology:

-

Preparation: Prepare a standard solution of the metal salt (e.g., 5 x 10⁻³ M metal nitrate) in the desired solvent system (e.g., 20% methanol-water). Prepare a more concentrated solution of B18C6 (e.g., 5 x 10⁻² M) in the same solvent.

-

Setup: Place a precise volume (e.g., 20 mL) of the metal salt solution into a thermostated titration cell equipped with a calibrated conductivity probe. Allow the system to reach thermal equilibrium at the desired temperature (e.g., 308.15 K).[14]

-

Initial Measurement: Record the initial conductance of the metal salt solution.

-

Titration: Add small, precise aliquots of the B18C6 solution to the cell using a micropipette. After each addition, allow the solution to equilibrate and record the new conductance value.

-

Data Analysis:

-

Correct the measured conductance for the volume change at each step.

-

Calculate the molar conductance (Λ_m) at each titration point.

-

Plot the molar conductance versus the molar ratio of [B18C6]/[Metal Ion].

-

The resulting titration curve will show a change in slope, often with a clear inflection point corresponding to the stoichiometry of the complex (typically 1:1).[16]

-

Fit the titration data to a suitable binding isotherm model using non-linear regression software to calculate the stability constant (K_f).[16][20]

-

Caption: Workflow for Conductometric Titration Experiment.

Protocol 2: Synthesis of 4'-Nitrobenzo-18-crown-6

This procedure is a foundational step for creating functionalized B18C6 derivatives.

Methodology:

-

Dissolution: Dissolve Benzo-18-crown-6 in a suitable solvent like glacial acetic acid at room temperature.

-

Cooling: Cool the solution in an ice bath to approximately 0-5 °C.

-

Nitration: While stirring vigorously, add concentrated nitric acid dropwise to the cooled solution, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified time, then let it warm to room temperature and stir for several more hours.

-

Quenching & Precipitation: Pour the reaction mixture into a beaker of ice water. The product, 4'-nitrobenzo-18-crown-6, should precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the identity and purity of the product using melting point analysis, FTIR, and NMR spectroscopy.

Applications in Scientific Research and Drug Development

The unique properties of B18C6 and its derivatives have led to their use in a wide array of scientific applications.

-

Phase Transfer Catalysis: Like other crown ethers, B18C6 can act as a phase-transfer catalyst by encapsulating a cation (e.g., K⁺) from an inorganic salt (e.g., KMnO₄) and transporting it into an organic phase, thereby solubilizing the anion and enhancing its reactivity.[7][12]

-

Ion-Selective Electrodes and Sensors: The selective binding properties of B18C6 make it an excellent ionophore for constructing ion-selective electrodes and chemical sensors to detect specific metal ions in environmental or biological samples.[10]

-

Separation Science: Resins functionalized with B18C6 have been synthesized and used in chromatography.[15] A notable application is the separation of calcium isotopes (specifically enriching ⁴⁸Ca), where the subtle differences in binding affinity are exploited.[11][15]

-

Drug Delivery and Development: While B18C6 itself is not typically a therapeutic agent, its derivatives are of great interest in drug delivery.[2] For example, B18C6 moieties have been incorporated into amphiphilic copolymers to create K⁺-responsive micelles.[17] These smart materials can remain stable in physiological conditions but disassemble and release their drug payload in environments with high potassium concentrations, offering a new triggering mechanism for targeted therapy.[17] Furthermore, carboxy-functionalized derivatives are being explored to improve the solubility and pharmacokinetic profiles of therapeutic agents.[21]

Safety and Handling

Benzo-18-crown-6 is classified as a chemical irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][8] It may also be harmful if swallowed.

-

Precautions: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere like nitrogen to prevent degradation.[10]

Conclusion

Benzo-18-crown-6 is a cornerstone molecule in supramolecular chemistry, offering a unique combination of cation binding, structural rigidity, and chemical functionality. Its well-defined physical properties and predictable complexation behavior make it an invaluable tool for applications spanning analytical chemistry, materials science, and pharmacology. The ability to chemically modify its aromatic ring opens a vast design space for creating highly specific sensors, responsive materials, and innovative drug delivery systems. A thorough understanding of its core properties, as detailed in this guide, is essential for any researcher seeking to harness the full potential of this versatile macrocycle.

References

- Sarchem Labs. (n.d.). Buy Benzo-18-Crown-6 FprChemical for Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Benzo-18-crown 6-Ether | 14098-24-9.

- Thermo Fisher Scientific. (n.d.). Benzo-18-crown-6, 97% 25 g.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Shamsipur, M., & Khayatian, G. (2018). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Kultaev, A. V., et al. (2023). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences, 66, 01006.

- BioCrick. (n.d.). Benzo-18-crown-6 ether | CAS:14098-24-9.

- Lu, J. (1995). Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. Texas Tech University.

- Thermo Fisher Scientific. (n.d.). Benzo-18-crown-6, 97% 1 g.

- Kumar, V., et al. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by Conductometric study. International Journal of Chemical Studies, 7(4), 136-143.

- Cha, S., et al. (2015).

- Cha, S., et al. (2015). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of the Korean Physical Society, 66(12), 1833-1838.

- MedchemExpress. (n.d.). Benzo-18-crown-6-ether.

- Rounaghi, G. H., et al. (2013). Determination of Stability Constants of Dibenzo-18-Crown-6 Complexes with Ce3+, Y3+, UO22+ and Sr2+ Cations in Acetonitrile-Dimethylformamide Binary Solutions. Asian Journal of Chemistry, 25(11), 6051-6056.

- Mali, S. B., et al. (2012). Synthesis, X-ray diffraction and optical spectral study of benzo-18-crown-6 containing monoazo dyes. Indian Journal of Chemistry, 51B, 1039-1044.

- Pedersen, C. J. (1972). Dicyclohexyl-18-crown-6 polyether. Organic Syntheses, 52, 66.

- Chem-Impex International. (n.d.). Benzo-18-crown-6.

- Rounaghi, G. H., et al. (2011). Complexation study of dibenzo-18-crown-6 with UO22+ cation in binary mixed non-aqueous solutions. Journal of the Serbian Chemical Society, 76(8), 1133-1144.

- Sharma, G., et al. (2022).

- Thordarson, P. (n.d.). Determination of the binding constant. The University of Sydney.

- Pharmco. (2025, October 16). Innovating Drug Delivery: The Role of Carboxythis compound.

-

Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

- Deshmukh, M. B., et al. (2010). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 437-441.

- Zvosec, J. M., et al. (2021). Structural and Spectroscopic Analysis of Ln(II) 18-crown-6 and Benzo-18-crown-6 Complexes (Ln = Sm, Eu, Yb). Crystal Growth & Design, 22(1), 475-484.

- Wang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 14(2), 346.

- ResearchGate. (n.d.). Structural formulae of macrocycles. 18-crown-6 (18-C-6), 1,10-dibenzo-18-C.

-

Wikipedia. (n.d.). Dibenzo-18-crown-6. Retrieved from [Link]

- El-Sheikh, A. H., et al. (2014). Polystyrene/poly(dibenzo-18-crown-6) composite nanofibers for the selective adsorption of plasma catecholamines. Analytical Methods, 6(18), 7443-7452.

- Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.

-

chemeurope.com. (n.d.). 18-Crown-6. Retrieved from [Link]

- ResearchGate. (n.d.). UV-vis absorption spectra of di-iminopyrene-dibenzo-18-crown-6-ether.

- Oikawa, K., et al. (2012). Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets. Physical Chemistry Chemical Physics, 14(38), 13243-13250.

- American Chemical Society. (2025, February 3). 18-Crown-6.

- Sigma-Aldrich. (n.d.). Benzo-18-crown-6 98 14098-24-9.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(9), 3228-3235.

Sources

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzo-18-crown-6, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C16H24O6 | CID 585779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. This compound | 14098-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Benzo-18-crown-6, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Benzo-18-crown-6 ether | CAS:14098-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemijournal.com [chemijournal.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. asianpubs.org [asianpubs.org]

- 17. K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzo-18-crown-6(14098-24-9) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 21. nbinno.com [nbinno.com]

Crystal structure of Benzo-18-crown-6-ether complexes

An In-depth Technical Guide to the Crystal Structure of Benzo-18-Crown-6 Ether Complexes

Abstract

This technical guide provides a comprehensive examination of the crystal structures of complexes formed by benzo-18-crown-6 (B18C6), a macrocyclic polyether of significant interest in supramolecular chemistry. We delve into the synthesis of these complexes, the critical role of single-crystal X-ray diffraction in their structural elucidation, and the nuanced interplay of forces that govern their three-dimensional architecture. The guide analyzes the profound conformational changes the crown ether undergoes upon complexation with various guest species, particularly alkali metal cations. Key structural parameters, the influence of the benzo substituent, and the role of counter-anions and solvent molecules are discussed in detail. This document is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-grounded understanding of host-guest chemistry involving benzo-18-crown-6.

Introduction: The Architectural Elegance of Crown Ethers

The discovery of crown ethers by Charles J. Pedersen in 1967 marked a pivotal moment in chemistry, launching the field of supramolecular chemistry.[1][2] These macrocyclic molecules, composed of repeating ethylene oxide units, exhibit a remarkable ability to selectively bind cations within their central cavity through ion-dipole interactions.[3] This host-guest complexation is the foundation of their utility in diverse applications, including phase transfer catalysis, ion sensing, and the development of biomimetic systems.[2][4][5]

Among this class of compounds, benzo-18-crown-6 (B18C6) and its parent, 18-crown-6, are particularly noteworthy for their high affinity for the potassium ion (K⁺), a selectivity initially attributed to the complementary sizes of the cation and the ether's cavity.[6][7] The incorporation of a benzene ring onto the 18-crown-6 framework introduces rigidity and electronic modifications, altering its complexation behavior.[1][7] The aromatic ring reduces the Lewis basicity of the adjacent ether oxygen atoms, which can decrease binding constants compared to the more flexible, aliphatic 18-crown-6.[1] However, it also provides opportunities for other intermolecular interactions, such as π-π stacking, which can influence crystal packing.[8]

Understanding the precise three-dimensional arrangement of atoms in these complexes is paramount to harnessing and designing their function. Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for this purpose, providing unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular contacts.[9][10] This guide will explore the wealth of structural information revealed by SCXRD studies of B18C6 complexes.

Synthesis and Crystallization of Benzo-18-Crown-6 Complexes

The formation of a crystalline complex suitable for SCXRD analysis is a critical prerequisite for structural studies. This process involves two key stages: the synthesis of the host-guest complex in solution and the subsequent growth of a high-quality single crystal.

Synthesis of Benzo-18-Crown-6

The parent ligand, benzo-18-crown-6, is typically synthesized via a modified Williamson ether synthesis. A common route involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base and a templating cation.[11] Functionalized B18C6 derivatives, such as those with nitro or amino groups, can be prepared through subsequent electrophilic aromatic substitution on the benzene ring, followed by reduction if necessary.[12] These modifications are often used to create chromogenic or redox-active crown ethers for sensing applications.[12]

Formation of Crystalline Complexes

The general approach to forming a B18C6 complex is to dissolve the crown ether and a salt of the desired guest cation in a suitable solvent or solvent mixture. The choice of solvent is crucial; it must dissolve both components but also be conducive to slow crystallization upon cooling, evaporation, or vapor diffusion. Methanol, ethanol, acetonitrile, and tetrahydrofuran (THF) are commonly employed.[4][8][13]

The stoichiometry of the complex (typically 1:1) is dictated by the relative sizes of the crown ether cavity and the guest ion.[5] For instance, B18C6 readily forms 1:1 complexes with alkali metal cations like Na⁺, K⁺, and Rb⁺.[14]

Below is a generalized workflow for the synthesis and crystallization of a B18C6-cation complex.

Caption: Generalized workflow for the synthesis and crystallization of a Benzo-18-crown-6 complex.

Structural Elucidation by Single-Crystal X-ray Diffraction

SCXRD is the definitive method for determining the atomic-level structure of crystalline materials. The technique relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined and the molecular structure can be modeled.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following steps outline a typical procedure for the structural analysis of a B18C6 complex crystal. This protocol is a self-validating system designed to ensure data quality and a reliable final structure.

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).[16]

-

Mount the loop onto a goniometer head on the diffractometer.

-

-

Data Collection:

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream.[15] This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.7107 Å or Cu Kα, λ = 1.5418 Å).[10][15]

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

-

Based on the unit cell, devise a data collection strategy to measure a complete and redundant set of diffraction intensities, covering all unique reflections.[15] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain the intensity and position (hkl indices) of each reflection.[16]

-

Apply corrections for factors such as absorption, polarization, and crystal decay.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[10] This step reveals the positions of the heaviest atoms.

-

-

Structure Refinement:

-

Build an initial molecular model by assigning atoms to the peaks in the electron density map.

-

Refine the model using a least-squares algorithm, which iteratively adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed diffraction data and the data calculated from the model.[15][16]

-

Locate and add hydrogen atoms to the model, typically placed in calculated positions.

-

The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

-

The workflow for SCXRD analysis is summarized in the diagram below.

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Crystal Structure Analysis of Benzo-18-Crown-6 Complexes

The crystal structure of a B18C6 complex reveals a wealth of information about the nature of the host-guest interaction. Key aspects include the conformation of the macrocycle, the coordination of the guest, and the packing of the complex in the crystal lattice.

Conformation of the Macrocycle

In its uncomplexed state, the B18C6 macrocycle is not perfectly flat. Computational studies and crystal structures of related dibenzo-18-crown-6 show that the molecule adopts a non-planar conformation to minimize steric strain.[17][18] The flexible ethylene oxide linkages can adopt different gauche and anti (trans) conformations.

Upon complexation, the macrocycle undergoes a significant conformational rearrangement to optimize its interaction with the guest cation.[4] The six ethereal oxygen atoms turn inwards to create a coordination cavity, arranging themselves in a roughly planar, hexagonal fashion around the centrally bound cation.[3] This reorganization is energetically favorable as the strong ion-dipole interactions overcome the inherent strain of the complexed conformation.

Complexation with Alkali Metal Cations

B18C6 is renowned for its selectivity towards alkali metal cations, particularly K⁺. This selectivity is not merely a function of size-fit but is also influenced by the solvation energy of the cation and the flexibility of the crown ether.[6] X-ray crystallographic studies of B18C6 and its dibenzo analogue with Na⁺, K⁺, Rb⁺, and Cs⁺ provide precise data on the coordination environment.[12][14]

The guest cation typically sits at or near the center of the plane defined by the six oxygen atoms. The cation-oxygen (M-O) bond distances are a direct measure of the interaction strength. As the ionic radius of the cation increases from Na⁺ to Cs⁺, the M-O distances also increase, and the fit within the cavity becomes less ideal. For larger cations like Cs⁺, the ion may sit slightly out of the mean plane of the oxygen atoms.

| Cation | Ionic Radius (Å) | Typical M-O(ether) Distance Range (Å) in Crown Complexes | Comments on Fit |

| Na⁺ | 1.02 | ~2.35 - 2.55 | Cation is slightly smaller than the cavity; the crown ether may pucker slightly to optimize coordination. |

| K⁺ | 1.38 | ~2.65 - 2.85 | Considered the ideal fit for the 18-crown-6 cavity, leading to high complex stability.[6] |

| Rb⁺ | 1.52 | ~2.80 - 3.00 | Cation is slightly larger than the ideal fit, causing some strain in the macrocycle.[13] |

| Cs⁺ | 1.67 | ~3.00 - 3.20 | Cation is significantly larger than the cavity and typically resides out of the mean oxygen plane.[12] |

(Note: Data are generalized from typical crown ether complex structures and are for comparative purposes.)

The Role of the Benzo Group

The benzo substituent imparts planarity to the adjacent O-C-C-O segment of the crown ether ring. This rigidity influences the overall conformation of the macrocycle.[7] Furthermore, the aromatic ring can participate in intermolecular interactions that stabilize the crystal lattice. In some crystal structures of B18C6 complexes, π-π stacking interactions are observed between the benzo moieties of adjacent molecules, influencing the overall packing arrangement.[8]

Influence of Counter-Anions and Solvents

The crystal structure of a B18C6 complex is not solely defined by the host and guest. The counter-anion and any co-crystallized solvent molecules play a crucial role in the overall solid-state architecture. In many structures, the anion is not directly coordinated to the cation encapsulated by the crown ether. Instead, it forms weaker interactions, such as hydrogen bonds or C-H···anion contacts, with the exterior of the crown-cation complex, linking the complexes into a three-dimensional network.[19] Solvent molecules can also be incorporated into the lattice, often mediating interactions between complexes through hydrogen bonding.[13]

The diagram below illustrates the key interactions within a B18C6-cation complex crystal structure.

Caption: Schematic of interactions in a Benzo-18-crown-6 complex crystal lattice.

Applications and Future Outlook

The detailed structural knowledge gained from crystallographic studies of B18C6 complexes is fundamental to their application.

-

Ion-Selective Electrodes: Understanding the precise coordination geometry allows for the rational design of crown ethers with enhanced selectivity for specific ions, a key principle in chemical sensors.[5]

-

Drug Delivery: Crown ethers can form complexes with protonated amine groups found in many pharmaceutical molecules, offering possibilities for creating novel drug delivery systems.[2]

-